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molecular formula C13H8N6 B1248407 3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile CAS No. 507268-13-5

3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile

Cat. No. B1248407
M. Wt: 248.24 g/mol
InChI Key: OGIBYDWBTRKAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253190B2

Procedure details

By following the procedure described in EXAMPLE 1 for the synthesis of 2-[2-(3-chlorophenyl)-2H-tetrazol-5-yl]pyridine, except that 3-amino benzonitrile (709 mg, 6.0 mmol) and 2-pyridyl carboxaldehyde (642 mg, 6.0 mmol) were employed, 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile was obtained as an orange solid.
Name
2-[2-(3-chlorophenyl)-2H-tetrazol-5-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
709 mg
Type
reactant
Reaction Step One
Quantity
642 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[NH2:19][C:20]1C=C(C=CC=1)C#N.C1C=C(C=O)N=CC=1>>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:10]1[N:11]=[N:12][N:8]([C:4]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[C:20]#[N:19])[N:9]=1

Inputs

Step One
Name
2-[2-(3-chlorophenyl)-2H-tetrazol-5-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C1=NC=CC=C1
Name
Quantity
709 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
642 mg
Type
reactant
Smiles
C1=CC=NC(=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1N=NN(N1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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